molecular formula C16H17BrN4O2 B2997343 3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-isopropylpropanamide CAS No. 1105248-26-7

3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-isopropylpropanamide

Cat. No.: B2997343
CAS No.: 1105248-26-7
M. Wt: 377.242
InChI Key: GERLSCCXDAPYJQ-UHFFFAOYSA-N
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Description

The structure features:

  • Core: A pyrimido[5,4-b]indole system with a 4-oxo-4,5-dihydro-3H moiety.
  • Substituents:
    • C8 bromo group: Enhances steric and electronic interactions with target proteins.
    • N-isopropylpropanamide side chain: Influences solubility and receptor binding via hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

3-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c1-9(2)19-13(22)5-6-21-8-18-14-11-7-10(17)3-4-12(11)20-15(14)16(21)23/h3-4,7-9,20H,5-6H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERLSCCXDAPYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-isopropylpropanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19BrN4O3C_{21}H_{19}BrN_{4}O_{3} with a molecular weight of 455.312 g/mol. The structure features a brominated indole and a pyrimidoindole moiety, which are critical for its biological activity.

The compound's mechanism of action primarily involves its interaction with Toll-like receptors (TLRs), particularly TLR4. Research indicates that substituted pyrimido[5,4-b]indoles can act as potent activators of NFκB pathways, leading to the production of pro-inflammatory cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) . The presence of the bromine atom in the structure enhances its binding affinity and selectivity towards these receptors .

Biological Activity Overview

The biological activities associated with this compound include:

  • Immunomodulatory Effects : It has been shown to selectively stimulate TLR4 in both human and mouse cells, leading to enhanced immune responses .
  • Antibacterial Properties : The compound has potential applications as an antibacterial agent. It can inhibit bacterial cystathionine γ-synthase (bCSE), which is crucial for bacterial survival. Inhibition of bCSE enhances the sensitivity of bacteria to antibiotics .

Case Study 1: TLR Activation

A study conducted on various substituted pyrimido[5,4-b]indoles demonstrated that modifications at specific positions could yield compounds with differential effects on TLR-mediated cytokine production. Notably, some derivatives exhibited lower cytotoxicity while maintaining high immunostimulatory activity . This suggests that structural variations in compounds like this compound can lead to significant differences in biological outcomes.

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial activity, derivatives based on the indole structure were synthesized and tested against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives significantly potentiated the effects of existing antibiotics by inhibiting bCSE activity . This highlights the potential for developing new therapeutic strategies against antibiotic-resistant infections.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamideStructureTLR activationSimilar scaffold with different substituents
2-(8-chloro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamideStructureTLR activationChlorine substitution affects reactivity

Comparison with Similar Compounds

Substitution at the C8 Position

The C8 position is critical for modulating TLR4 activity. Key comparisons include:

Compound Name C8 Substituent TLR4 Activity (NF-κB Activation) Reference
Target Compound Bromo Not reported
1Z105 (N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide) Methyl Moderate (EC₅₀ ~ 1.2 µM)
2B182C (8-(furan-2-yl) derivative of 1Z105) Furan-2-yl High (EC₅₀ ~ 0.3 µM)
Compound 33 (N-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-8-yl)benzamide) Benzamide Moderate-to-high

Key Findings :

  • Furan-2-yl substitution in 2B182C significantly improves activity, suggesting that electron-rich aromatic groups at C8 optimize TLR4 interactions .

Side Chain Modifications

The N-isopropylpropanamide side chain distinguishes the target compound from analogs with different substituents:

Compound Name Side Chain Structure Impact on Bioactivity Reference
Target Compound N-isopropylpropanamide Potential for improved solubility and metabolic stability
1Z105 N-cyclohexyl thioacetamide Moderate solubility; cyclohexyl enhances lipophilicity
Compound 9 (N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)oxy)acetamide) N-cyclohexyl oxyacetamide Reduced activity vs. thioacetamide analogs
Compound 27 (N-isopentyl thioacetamide) N-isopentyl thioacetamide Improved membrane permeability

Key Findings :

  • N-isopropylpropanamide likely balances hydrophobicity and hydrogen-bonding capacity , enhancing bioavailability compared to bulkier groups (e.g., cyclohexyl) .
  • Thioether linkages (e.g., in 1Z105) generally outperform ether linkages (e.g., Compound 9) in TLR4 activation due to stronger sulfur-mediated interactions .

Core Modifications and SAR Trends

Modifications to the pyrimidoindole core influence both activity and physicochemical properties:

Compound Name Core Modification Bioactivity Outcome Reference
Target Compound Standard pyrimidoindole core Assumed baseline activity
Compound 16 (4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide) Pyrazole-indole hybrid Dual COX-2/TLR4 inhibition
Compound 41 (2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one) Triazinoindole core Enhanced kinase inhibition

Key Findings :

  • Hybrid scaffolds (e.g., pyrazole-indole in Compound 16) broaden pharmacological profiles but may reduce TLR4 selectivity .
  • The standard pyrimidoindole core in the target compound is optimal for TLR4-specific modulation , as seen in 1Z105 and 2B182C .

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